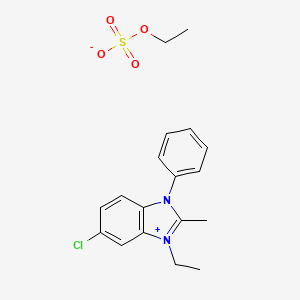
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as FNO, is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties and potential applications. FNO is a member of the oxadiazole family and has a molecular weight of 276.24 g/mol. This compound has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of pro-inflammatory cytokines. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been found to inhibit the activity of bacterial enzymes, leading to its potential use as an antibacterial agent.
Biochemical and Physiological Effects:
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can induce DNA damage and alter the expression of genes involved in cell cycle regulation. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been found to reduce the production of nitric oxide and prostaglandins, which are involved in inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is also highly stable and can be stored for long periods without degradation. However, 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. One potential area of research is the development of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the optimization of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole synthesis to obtain higher yields and purity. Additionally, the potential use of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a photosensitizer for photodynamic therapy and as an antibacterial agent warrants further investigation.
Conclusion:
In conclusion, 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. Its unique properties and potential biological activities have made it an attractive target for research in various fields, including cancer biology, anti-inflammatory therapy, and antibacterial agents. Further research is needed to fully understand the mechanism of action of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and to develop new applications for this compound.
Méthodes De Synthèse
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized using different methods, including the reaction of 3-furyl hydrazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the condensation of 3-furyl hydrazine with 4-nitrobenzaldehyde in the presence of acetic acid. The synthesis of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
2-(furan-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-3-1-8(2-4-10)11-13-14-12(19-11)9-5-6-18-7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWDWNOZGQZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=COC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)


![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)


